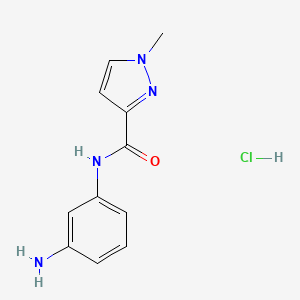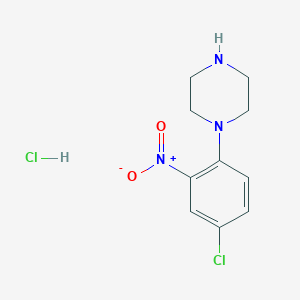
N-(3-Aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-Aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride, also known as 3-Aminophenylmethylpyrazole, is a synthetic compound that is used in various scientific research applications. It is a crystalline solid that is soluble in water, alcohol, and other organic solvents. It has been used in a variety of biochemical and physiological studies, and is a useful tool for researchers studying enzyme activity and other biological processes.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Synthesis methods for similar pyrazole derivatives involve reactions with hydrazine hydrate, acetylacetone, and various aldehydes. These techniques are crucial for preparing compounds for further study and applications (Hassan et al., 2014).
- Structural Studies : Detailed structural analyses using techniques like IR, MS, 1H-NMR, and 13C-NMR are essential for characterizing pyrazole derivatives. Understanding the structure aids in tailoring the compounds for specific applications (McLaughlin et al., 2016).
Biological and Pharmacological Applications
- Cytotoxicity and Anticancer Activity : Some pyrazole derivatives exhibit cytotoxic properties against certain cancer cells. These findings suggest potential applications in developing anticancer drugs (Francisco et al., 2002).
- Antimicrobial Properties : N-substituted pyrazole derivatives have shown significant activity against various bacterial strains, indicating their potential as antimicrobial agents (Pitucha et al., 2011).
Material Science Applications
- Polymer Synthesis : Pyrazole derivatives are used in the creation of new polyamides and polyimides, which have applications in materials science due to their thermal stability and solubility properties (Mikroyannidis, 1997).
Chemical Research
- Functionalization Reactions : Studies on the reactions of pyrazole derivatives with aminophenols and other agents open avenues for creating a variety of chemically diverse compounds, which can have numerous applications in chemical research (Yıldırım & Kandemirli, 2006).
Advanced Therapeutics
- Dual Inhibitors for Cancer Therapy : Some pyrazole derivatives have shown dual inhibitory activities against histone deacetylase and cyclin-dependent kinase, making them promising candidates for cancer therapy (Cheng et al., 2020).
properties
IUPAC Name |
N-(3-aminophenyl)-1-methylpyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O.ClH/c1-15-6-5-10(14-15)11(16)13-9-4-2-3-8(12)7-9;/h2-7H,12H2,1H3,(H,13,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJSRLITZGANLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=CC(=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2670336.png)

![rac-(1R,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B2670338.png)

![N-(benzo[b]thiophen-5-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2670341.png)


![4-{4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B2670346.png)



![6-((2,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2670357.png)

